Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester, also known as 4-butylbenzoic acid 4-(4-butylphenoxy)carbonylphenyl ester, is an organic compound with the molecular formula C28H30O4. This compound features a complex structure that includes a butyl group attached to both a phenyl ring and a benzoate ester. Its unique structural configuration contributes to its distinct chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science .
The chemical behavior of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester can be characterized by its reactivity as an ester. It can undergo hydrolysis in the presence of water and an acid or base, resulting in the formation of the corresponding alcohol and carboxylic acid. Additionally, this compound may participate in nucleophilic substitution reactions where the ester bond can be cleaved by nucleophiles, leading to the formation of new compounds. The presence of the butyl groups can also influence its solubility and reactivity in organic solvents .
The synthesis of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester typically involves several steps:
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester has potential applications in various fields:
Further research is needed to explore these applications fully .
Several compounds share structural similarities with benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple aromatic carboxylic acid |
| Butyloxybenzoate | C12H16O3 | Contains ether functionality |
| Butyrophenone | C15H14O | Ketone structure with significant biological activity |
| Phenobarbital | C12H12N2O3 | A barbiturate derivative used as a sedative |
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester stands out due to its complex structure combining both esters and phenolic components, which may impart unique properties not found in simpler derivatives .
The chemical identity of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester is defined by its systematic IUPAC name: [4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate. This nomenclature reflects its bifunctional ester structure, where a 4-butylbenzoate group is linked via an oxygen atom to a 4-(4-butylphenoxy)carbonylphenyl moiety. The compound’s molecular formula ($$ \text{C}{28}\text{H}{30}\text{O}_{4} $$) and molecular weight (430.5 g/mol) are derived from its constituent atoms, which include two aromatic rings, two butyl chains, and ester functional groups.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{28}\text{H}{30}\text{O}_{4} $$ |
| Molecular Weight | 430.5 g/mol |
| CAS Registry Number | 38454-02-3 |
| InChI Key | ACAXIUADIABHTE-UHFFFAOYSA-N |
| SMILES Notation | CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
The compound’s structure features two para-substituted butyl groups on distinct aromatic rings, connected through ester linkages. This arrangement introduces steric and electronic effects that influence its physical properties, such as melting point and solubility. Alternative synonyms include 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate and DTXSID0068103, which are used in chemical databases and regulatory contexts.
The synthesis of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester aligns with broader advancements in esterification techniques developed in the late 20th and early 21st centuries. While its specific synthesis pathway is not fully documented in public literature, its structural analogs—such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate—provide insight into plausible synthetic routes. These methods typically involve:
The compound’s first recorded entry in PubChem dates to August 9, 2005, with subsequent modifications reflecting updates to its chemical descriptor data. Patent records linked to its InChIKey (ACAXIUADIABHTE-UHFFFAOYSA-N) suggest industrial interest, particularly in applications requiring thermally stable esters.
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester exhibits structural motifs common in calamitic liquid crystals, such as rigid aromatic cores and flexible alkyl chains. These features enable molecular alignment under external stimuli (e.g., temperature, electric fields), a hallmark of mesomorphic behavior. While direct studies on this compound’s liquid crystalline properties are limited, research on analogous systems—such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate—reveals smectic and nematic phases stabilized by ester linkages and alkyl tail interactions.
Comparative studies indicate that varying alkyl chain lengths (e.g., replacing butyl with dodecyl groups) modulates phase transition temperatures and mesophase stability. This tunability positions benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester as a candidate for designing liquid crystal displays (LCDs) or photonic devices requiring precise thermal response characteristics.